molecular formula C14H17NO3 B15233086 tert-Butyl3-methoxy-1H-indole-1-carboxylate

tert-Butyl3-methoxy-1H-indole-1-carboxylate

Cat. No.: B15233086
M. Wt: 247.29 g/mol
InChI Key: UZECDEKDNAUGFF-UHFFFAOYSA-N
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Description

tert-Butyl3-methoxy-1H-indole-1-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl3-methoxy-1H-indole-1-carboxylate typically involves the reaction of 3-methoxyindole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate . The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl3-methoxy-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a carbonyl compound, while reduction of the carbonyl group regenerates the methoxy group .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl3-methoxy-1H-indole-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Indole derivatives have shown promise in the development of anticancer, antiviral, and anti-inflammatory agents .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for the development of new drugs .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl3-methoxy-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

    5-Fluoroindole: Used in the synthesis of pharmaceuticals.

Uniqueness

tert-Butyl3-methoxy-1H-indole-1-carboxylate is unique due to its tert-butyl and methoxy substituents, which confer specific chemical properties. These substituents can influence the compound’s reactivity and interaction with biological targets, making it distinct from other indole derivatives .

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

tert-butyl 3-methoxyindole-1-carboxylate

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)15-9-12(17-4)10-7-5-6-8-11(10)15/h5-9H,1-4H3

InChI Key

UZECDEKDNAUGFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)OC

Origin of Product

United States

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